Sodium 4-fluoro-2-methylbenzenesulfinate
Description
Significance of Aryl Sulfinate Salts as Versatile Synthetic Intermediates
Aryl sulfinate salts are a class of organosulfur compounds that have garnered significant attention in organic chemistry for their role as exceptionally versatile synthetic intermediates. nih.govresearchgate.net Their utility stems from their dual reactivity, allowing them to act as both nucleophiles and electrophiles, and as precursors to sulfonyl radicals under appropriate conditions. This multifaceted nature enables their participation in a broad spectrum of chemical transformations, making them indispensable tools for the modern synthetic chemist. nih.govrsc.org
One of the most prominent applications of aryl sulfinate salts is in the synthesis of sulfones and sulfonamides. acs.orgacs.org These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov Aryl sulfinates serve as robust precursors that can be readily converted into these valuable functional groups through various coupling reactions. acs.org For instance, they undergo transition-metal-catalyzed cross-coupling reactions with aryl halides or boronic acids to form diaryl sulfones. researchgate.net The direct palladium-catalyzed synthesis of sulfinate salts from aryl halides was a significant advancement, as these intermediates can be transformed into sulfones, sulfonamides, and sulfonyl fluorides. acs.org
The synthesis of aryl sulfinates can be achieved from a range of readily available starting materials, including aryl halides, aryl boronic acids, and aryl Grignard reagents, often using sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govacs.org A common and traditional method for their preparation involves the reduction of the corresponding sulfonyl chlorides with reagents such as sodium sulfite (B76179). nih.govgoogle.com While effective, this classical approach can sometimes have limitations regarding functional group tolerance, which has spurred the development of alternative synthetic routes. nih.govrsc.org
Position of Sodium 4-fluoro-2-methylbenzenesulfinate within the Landscape of Fluorinated Aryl Sulfinate Research
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physical, chemical, and biological properties. acs.orgnih.gov Fluorine's unique characteristics, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and alter lipophilicity. acs.orgdntb.gov.ua Consequently, fluorinated building blocks are of high importance in the development of new pharmaceuticals and advanced materials. nih.gov
Fluorinated aryl sulfinates, such as this compound, represent a specialized class of reagents that combine the synthetic versatility of the sulfinate group with the property-enhancing effects of fluorine. acs.org These compounds serve as key intermediates for the synthesis of more complex fluorinated organosulfur structures. The presence of both a fluorine atom and a methyl group on the benzene (B151609) ring of this compound is expected to influence its reactivity and regioselectivity in synthetic transformations. The electronic effects of the fluorine substituent can enhance the regioselectivity of electrophilic substitution reactions compared to non-fluorinated analogs.
While extensive research has been published on aryl sulfinates in general, the specific applications of this compound are less documented in broad literature. However, its structural features suggest its utility in areas where targeted introduction of a fluorinated sulfonyl moiety is desired. Research on structurally similar compounds, like Sodium 2-fluoro-6-methylbenzene-1-sulfinate, highlights their use as building blocks in palladium-catalyzed cross-coupling reactions and as sulfinating agents to introduce sulfonate groups. By analogy, this compound is positioned as a valuable reagent for the synthesis of novel fluorinated sulfonamides and sulfones, which are target structures in drug discovery and agrochemical research. dntb.gov.ua The development and application of such specific fluorinated reagents are crucial for advancing the synthesis of next-generation functional molecules. acs.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6FNaO2S |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;4-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
NDXAOUYWOFAFRV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Sodium 4 Fluoro 2 Methylbenzenesulfinate in Organic Transformations
Radical Pathways Originating from Aryl Sulfinates
Aryl sulfinates, such as Sodium 4-fluoro-2-methylbenzenesulfinate, are versatile building blocks primarily utilized as precursors for sulfonyl radicals (RSO₂•). researchgate.net These radicals are key intermediates in a multitude of sulfonylation reactions, enabling the formation of carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. researchgate.netrsc.org The generation of sulfonyl radicals from stable and readily available sodium sulfinate salts has become a powerful and widely adopted strategy in modern organic chemistry. researchgate.net This approach facilitates the construction of complex molecules, including sulfones, sulfonamides, and sulfonates, under various reaction conditions. researchgate.net
The sulfonyl radical is the central reactive species derived from this compound and its analogs. The generation of this radical is typically achieved through a single-electron oxidation of the corresponding sulfinate anion. researchgate.net Once formed, the sulfonyl radical can engage in addition reactions with unsaturated systems like olefins or participate in C-H functionalization processes. oup.comacs.org The behavior and subsequent reaction pathway of the sulfonyl radical are influenced by the method of its generation and the nature of the substrate.
The generation of a sulfonyl radical from an aryl sulfinate salt involves the formal homolytic cleavage of the bond between the sulfinate anion and its counter-ion, initiated by an oxidative process. This is not a spontaneous thermal cleavage but rather a single-electron transfer (SET) from the sulfinate anion to an oxidant. researchgate.net Various methods can achieve this oxidation, including the use of metallic oxidants like manganese(III) or cerium(IV) compounds, as well as photoredox catalysis. oup.comcam.ac.uk This oxidative step transforms the sulfinate anion into a transient and highly reactive sulfonyl radical, which can then be trapped by various radical acceptors. acs.org The inertness of the aryl C(sp²)–SO₂ bond in the resulting radical generally prevents desulfonylation, making sulfonylative functionalizations the predominant pathway. mdpi.com
Electrochemical synthesis offers a powerful and controlled alternative for generating sulfonyl radicals from sodium sulfinates. researchgate.net In this method, an electric current is used in place of chemical redox agents to initiate the radical-forming oxidation. researchgate.net This approach allows for precise control over the rate of radical generation, as the consumption of the sulfinate precursor follows zero-order kinetics and is dictated entirely by the cell current. nih.gov Such control is particularly advantageous for reactions involving sensitive substrates or for improving the yields of C-H functionalization on heterocycles that are often recalcitrant under conventional chemical initiation conditions. nih.gov
Table 1: Comparison of Sulfonyl Radical Generation Methods
| Feature | Chemical Oxidation | Electrochemical Initiation |
| Initiator | Metallic oxidants (e.g., Mn(III), Ce(IV)), Peroxides | Electric current |
| Control | Less precise, often depends on reagent concentration and temperature | High precision, rate controlled by cell current |
| Kinetics | Typically follows complex kinetics | Zero-order kinetics for sulfinate consumption nih.gov |
| Advantages | Wide availability of reagents | Enhanced yields for difficult substrates nih.gov, predictable reaction times nih.gov, avoids chemical waste |
| Disadvantages | Potential for side reactions, stoichiometric oxidant waste | Requires specialized electrochemical equipment |
The direct functionalization of C-H bonds represents one of the most efficient strategies for molecular synthesis. Sulfonyl radicals generated from aryl sulfinates have emerged as effective reagents for the C-H functionalization of heteroarenes, a class of compounds of immense importance in medicinal chemistry. nih.gov This transformation, often proceeding via a Minisci-type mechanism, allows for the late-stage introduction of sulfonyl groups into complex molecules, bypassing the need for pre-functionalized starting materials. nih.gov The reaction generally exhibits high functional group tolerance and predictable regioselectivity. nih.gov
The C-H sulfonylation of heteroarenes using sulfinate-derived radicals is a valuable method for creating carbon-sulfur bonds with high site selectivity. nih.gov The regioselectivity of the radical addition is governed by the electronic properties of the heterocyclic substrate. For electron-deficient heterocycles, the nucleophilic sulfonyl radical typically attacks positions with the highest electron deficiency. The process is often highly selective, allowing for the precise modification of a single C-H bond even in the presence of multiple potential reaction sites. nih.gov While direct examples involving this compound are specific, the general reactivity pattern of aryl sulfinates is well-established across a range of heterocyclic systems. This method's utility is underscored by its successful application to complex substrates of pharmaceutical interest. nih.gov
Table 2: Representative Examples of C-H Sulfonylation of Heteroarenes This table illustrates the general site-selectivity of sulfonyl radicals with various heterocycles.
| Heterocycle Substrate | Sulfonyl Radical Source | Major Product Regioisomer | Reference |
| Pyridine (B92270) | Sodium Trifluoromethanesulfinate | C2/C4-sulfonylated pyridine | nih.gov |
| Pyrrole | Sodium Trifluoromethanesulfinate | Disubstituted products | nih.gov |
| Pyrazole | Sodium Trifluoromethanesulfinate | Low reactivity observed | nih.gov |
| Pentoxifylline | Sodium Trifluoromethanesulfinate | C-H trifluoromethylation product | nih.gov |
| Various Azoles | Aryl Sulfinates | C-H functionalized azoles | nih.gov |
The use of electrochemical methods to initiate C-H functionalization provides significant advantages in controlling reaction outcomes. Monitoring reaction progress under electrochemical conditions offers mechanistic insights and can lead to substantially improved yields. nih.gov A key factor is the controlled rate of radical generation, which can be tuned by adjusting the applied current. nih.gov
This control minimizes the instantaneous concentration of the sulfonyl radical, which in turn can suppress undesired side reactions or substrate degradation. For instance, the quantity of the desired functionalized product formed per mole of sulfinate consumed is often greater at lower currents. nih.gov This implies a shift in favor of the productive C-H functionalization pathway versus competing radical decomposition or dimerization pathways. While electrochemical control primarily enhances reaction efficiency and yield, this improved efficiency can indirectly influence selectivity by favoring the desired kinetic product pathway over thermodynamically driven side reactions that may occur with a high concentration of radicals under chemical initiation. nih.gov
Fluoroalkylation Reactions Utilizing Sulfinate Radical Precursors
The generation of fluoroalkyl radicals from stable precursors is a significant area of research due to the importance of fluorinated compounds in pharmaceuticals and materials science. Sodium sulfinates, including this compound, can serve as effective precursors for such radicals, participating in a range of fluoroalkylation reactions.
A notable application of fluoroalkyl radicals generated from sulfinate precursors is in cascade reactions involving fluoroalkylation and aryl migration. researchhub.comnih.gov This transformation typically involves the reaction of conjugated N-arylsulfonylated amides with a fluoroalkyl radical source. The proposed mechanism begins with the generation of a fluoroalkyl radical from a sodium fluoroalkanesulfinate. This radical then adds to the alkene of the N-arylsulfonylated amide. The resulting radical intermediate undergoes a 1,4-aryl migration, followed by the extrusion of sulfur dioxide, to yield α-aryl-β-fluoroalkyl amides. researchhub.com Radical aryl migration itself is a unique transformation involving the intramolecular shift of an aryl group to a radical center via a spirocyclic intermediate. nih.gov
While specific studies detailing this compound in this exact transformation are not prevalent, the reactivity is well-established for the general class of sodium fluoroalkanesulfinates. The reaction is often catalyzed by a silver salt, which facilitates the formation of the initial fluoroalkyl radical.
Table 1: Generalized Conditions for Fluoroalkylative Aryl Migration
| Parameter | Condition |
| Substrate | Conjugated N-arylsulfonylated amides |
| Radical Precursor | Sodium Fluoroalkanesulfinate |
| Catalyst | Silver Salt (e.g., AgNO₃) |
| Oxidant | K₂S₂O₈ |
| Solvent | Dichloroethane/Water |
| Temperature | 60-80 °C |
The direct addition of fluoroalkyl groups across carbon-carbon double bonds is a powerful method for synthesizing fluorinated molecules. cas.cn Sodium sulfinates can act as precursors for fluoroalkyl radicals, which then add to alkenes. chemrxiv.orgchemrxiv.org This process is often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates the single-electron transfer needed to generate the fluoroalkyl radical from the sulfinate salt. researchgate.netconicet.gov.ar
The reaction proceeds via the addition of the generated fluoroalkyl radical to the alkene, forming a new carbon-centered radical. This intermediate can then be trapped by a variety of species or undergo further transformations. For instance, in a fluoroalkyl-sulfonylalkylation, the intermediate radical can trap sulfur dioxide, followed by interception by an alkyl halide, to form complex sulfone products. chemrxiv.orgchemrxiv.org Other pathways involve electrochemical reduction of related fluoroalkyl sulfones to generate the necessary radicals for addition to electron-deficient alkenes. cas.cn The versatility of this approach allows for the difunctionalization of alkenes, installing both a fluoroalkyl group and another functional group across the double bond. nih.gov
Table 2: Key Features of Radical Fluoroalkylation of Alkenes
| Feature | Description |
| Radical Generation | Typically via photoredox catalysis or chemical oxidation from sulfinate/sulfone precursors. |
| Alkene Substrates | A wide range of both activated (electron-deficient) and unactivated alkenes can be used. chemrxiv.orgcas.cn |
| Reaction Type | Addition reaction, often leading to difunctionalization of the alkene. |
| Products | Varied, including hydrofluoroalkylation products, oxyfluoroalkylation products, and more complex structures. researchgate.net |
Other Radical-Mediated Transformations
Beyond fluoroalkylation, the sulfonyl radical derived from this compound can trigger a variety of other useful organic transformations.
A modern and efficient method for the synthesis of sulfones involves the coupling of sodium sulfinates with carboxylic acids via a decarboxylative pathway. nih.govresearchgate.netfigshare.combohrium.com This reaction is typically promoted by photoredox catalysis, often using copper or iron catalysts. nih.govchemistryviews.org The mechanism involves the oxidation of the carboxylate to form a carboxyl radical, which rapidly undergoes decarboxylation to generate an alkyl radical. This alkyl radical is then trapped by the sodium sulfinate to form the C-S bond of the sulfone product. chemistryviews.org
This method is valued for its mild reaction conditions, broad substrate scope, and the use of readily available carboxylic acids as radical precursors. nih.govchemrxiv.org It represents a significant advancement over traditional methods for sulfone synthesis, avoiding harsh reagents and pre-functionalization of the starting materials. rsc.org
Table 3: Typical Conditions for Photoinduced Decarboxylative Sulfonylation
| Component | Example | Purpose |
| Carboxylic Acid | Aliphatic and Aromatic Carboxylic Acids | Alkyl/Aryl Radical Source |
| Sulfinate Salt | Sodium Arylsulfinates | Sulfonyl Moiety Source |
| Catalyst/Oxidant | Copper Acetate (B1210297) or TBAFeCl₄ | Facilitates Single-Electron Transfer |
| Base | Sodium Acetate or Triethylamine | Deprotonation of Carboxylic Acid |
| Initiation | Visible Light (e.g., Blue LEDs) | Photoexcitation of Catalyst |
| Solvent | Dichloromethane or Acetonitrile/Water | Reaction Medium |
Sodium arylsulfinates are effective reagents for the selenosulfonation and thiosulfonation of olefins. tandfonline.com This transformation involves the generation of a sulfonyl radical from the sulfinate salt, which then adds to the olefin. The resulting carbon-centered radical is subsequently trapped by a disulfide (for thiosulfonation) or a diselenide (for selenosulfonation) to yield the final product. This radical-mediated pathway allows for the simultaneous introduction of a sulfonyl group and a thio- or selenoether moiety across the double bond. The reaction provides a direct method for synthesizing β-seleno sulfones and β-thio sulfones, which are valuable synthetic intermediates.
The sulfonyl radical generated from sodium sulfinates can initiate intramolecular cyclization reactions, a process known as ring-closing sulfonylation. rsc.orgbenthamdirect.comdntb.gov.uaresearchgate.net This strategy is particularly useful for the synthesis of various heterocyclic compounds. benthamdirect.comnih.gov In a typical reaction, a sulfonyl radical is generated and adds to an unsaturated bond (alkene or alkyne) within the same molecule. researchgate.net The resulting radical then undergoes an intramolecular cyclization to form a ring, followed by a final trapping or termination step to yield the cyclic sulfonylated product. thieme-connect.de
This method has been successfully applied to the synthesis of 6- and 7-membered cyclic enamines from linear dienes. nih.gov The reaction is often mediated by transition metals like silver or initiated by photocatalysis, providing a powerful tool for constructing complex molecular architectures from simple acyclic precursors. nih.govthieme-connect.de
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Sulfinates
This compound, as a representative carbocyclic aryl sulfinate, serves as a versatile coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions leverage the sulfinate group as a "leaving group" in desulfinative processes to form new carbon-carbon or carbon-sulfur bonds. The stability and straightforward preparation of sulfinate salts make them advantageous alternatives to other organometallic reagents, such as those derived from boron. acs.orgnih.gov
Palladium-Catalyzed Desulfinative Cross-Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in activating aryl sulfinates has led to significant advancements in biaryl synthesis. researchgate.net In these reactions, the sulfinate moiety is extruded as sulfur dioxide (SO₂), facilitating the formation of a new bond between the aryl groups of the sulfinate and a coupling partner. nih.gov
The desulfinative cross-coupling of aryl sulfinates with aryl and heteroaryl halides is a powerful method for constructing biaryl and heteroaryl-aryl scaffolds. researchgate.netnih.gov Research has demonstrated that electron-rich aryl sulfinates tend to couple more favorably, which is attributed to the relative ease of sulfur dioxide extrusion. researchgate.net Conversely, electron-poor aryl bromides exhibit higher reactivity, likely due to the facility of the initial oxidative addition step to the palladium catalyst. researchgate.net
A range of functional groups are tolerated in these coupling reactions. For instance, pyridine and pyrimidine (B1678525) sulfinates have been effectively used as substitutes for their corresponding boronic acids, which can be challenging to prepare. tcichemicals.com The robustness of these conditions allows for the coupling of various carbocyclic sulfinates with aryl halides. acs.org
Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling This table is illustrative and based on general findings for carbocyclic sulfinates.
| Aryl Sulfinate Partner | Aryl Halide Partner | Catalyst / Ligand | Base | Product Yield |
| Sodium 4-methylbenzenesulfinate (B2793641) | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 92% acs.org |
| Sodium Pyridine-2-sulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 95% acs.org |
The mechanism of palladium-catalyzed desulfinative cross-coupling has been the subject of detailed kinetic and structural analysis. acs.orgnih.gov The catalytic cycle is generally understood to proceed through several key steps as outlined below. nih.gov
Generation of Active Pd(0) Catalyst : The process begins with the in situ reduction of a Pd(II) precatalyst, such as palladium(II) acetate, to the catalytically active Pd(0) species. Mechanistic studies suggest that this reduction can be mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). nih.gov For carbocyclic sulfinates, this oxidative addition complex has been identified as the catalyst resting state, indicating that subsequent steps are slower. nih.gov
Transmetalation : The Pd(II) intermediate reacts with the aryl sulfinate salt (Ar'SO₂Na). In this step, the halide ligand is displaced by the sulfinate, a process that can be considered a form of transmetalation. This generates a palladium sulfinate intermediate (Ar-Pd-SO₂Ar'). acs.orgnih.gov For carbocyclic sulfinates, this transmetalation step is often turnover-limiting, meaning it is the slowest step in the catalytic cycle. nih.gov
Sulfur Dioxide Extrusion and Reductive Elimination : The palladium sulfinate intermediate then loses a molecule of sulfur dioxide (SO₂). This is followed by reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov
The choice of ligands and bases has a profound impact on the efficiency and outcome of palladium-catalyzed desulfinative couplings.
Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Both monodentate ligands, like tricyclohexylphosphine (B42057) (PCy₃), and bidentate phosphine ligands have been found to be effective. acs.orgresearchgate.net In some systems, finding the optimal bidentate ligand was key to achieving good cross-coupling yields. researchgate.net For carbocyclic sulfinates, studies have shown that the concentration of the phosphine ligand has little effect on the rate of the SO₂ extrusion step. acs.org
Bases : Although there are no acidic protons to be removed in the coupling of sulfinate salts, the presence of a base, particularly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is critical for the reaction to proceed efficiently. acs.org Mechanistic investigations have revealed a dual role for the base. nih.gov First, the carbonate anion is responsible for scavenging the free sulfur dioxide released during the reaction. nih.gov Second, the alkali metal cation (e.g., K⁺) appears to play a direct role in accelerating the turnover-limiting transmetalation step. nih.gov
Nickel-Catalyzed Photoredox Dual Catalysis
As an alternative to palladium, nickel catalysis has emerged as a powerful tool, particularly when combined with photoredox catalysis. This dual catalytic system allows for reactions to proceed under mild, room-temperature conditions, driven by visible light. rsc.orgsemanticscholar.org
Nickel/photoredox dual catalysis provides an effective pathway for the construction of aryl sulfones by coupling aryl sulfinates with aryl and heteroaryl halides. rsc.org This C-S bond-forming reaction proceeds under base-free conditions at room temperature. rsc.org The methodology demonstrates broad functional group tolerance, making it a valuable tool for synthesizing molecules with potential biological relevance. rsc.orgsemanticscholar.org
The proposed mechanism involves the photocatalyst absorbing visible light to reach an excited state. This excited photocatalyst then engages in single-electron transfer (SET) with the sulfinate salt, generating a sulfonyl radical. Concurrently, the nickel catalyst undergoes its own cycle, starting with oxidative addition to the aryl halide. The generated sulfonyl radical is then trapped by the Ni-aryl complex, ultimately leading to the formation of the aryl sulfone product after reductive elimination. This approach provides a sustainable alternative to traditional methods that often require high temperatures. semanticscholar.org
Table 2: Nickel-Catalyzed Photoredox Sulfonylation of Aryl Halides This table represents general conditions and substrates for this type of reaction.
| Aryl Halide | Sulfinate Partner | Photocatalyst | Ni-Catalyst | Product |
| 4-Bromobenzonitrile | Sodium benzenesulfinate | Organoboron photocatalyst | NiCl₂·glyme | 4-(Phenylsulfonyl)benzonitrile semanticscholar.org |
| Aryl/Heteroaryl Halides | Aryl Sulfinate Salts | Iridium or Ruthenium complexes | Ni(II) salt | Aryl/Heteroaryl Sulfones rsc.org |
Mechanistic Postulations Involving Sulfonyl Radicals and Nickel(III) Intermediates
The involvement of this compound in nickel-catalyzed reactions, particularly those proceeding through sulfonyl radical and Ni(III) intermediates, represents a frontier in cross-coupling chemistry. While specific mechanistic studies detailing the reaction of this compound are not extensively documented in the literature, a general mechanism can be postulated based on established principles of nickel/photoredox dual catalysis.
In such a catalytic cycle, a photosensitizer, upon excitation by light, reduces a Ni(II) complex to a Ni(I) species. This electron-rich Ni(I) complex can then reduce a radical precursor. In the context of using a sulfonyl chloride as the radical precursor, the Ni(I) species would generate a sulfonyl radical. This radical can then add to a substrate, such as [1.1.1]propellane, to form a bridgehead carbon-centered radical. This highly reactive radical is subsequently trapped by the Ni(II) complex to form a high-valent Ni(III) intermediate. nih.gov The final product is then released through a facile reductive elimination step, regenerating the Ni(I) catalyst and closing the catalytic cycle. nih.gov
Although this mechanism typically involves sulfonyl chlorides, the potential for this compound to engage in similar nickel-catalyzed pathways exists, likely involving an initial single-electron oxidation to generate the corresponding 4-fluoro-2-methylbenzenesulfonyl radical. This radical could then be intercepted by a Ni(II) species to form a Ni(III)-sulfonyl complex, which would subsequently participate in cross-coupling reactions. However, detailed experimental studies to validate this specific pathway for this compound are required.
Examination of Substrate Scope and Functional Group Compatibility
The utility of any chemical reagent is defined by its tolerance for various functional groups and its applicability across a range of substrates. For this compound, its compatibility in organic transformations is crucial for its adoption in complex molecule synthesis. While a comprehensive study detailing the substrate scope of this compound across a wide array of reaction types is not available in a single source, data from various studies on arylsulfinates highlight the general reactivity patterns.
Arylsulfinates are known to be robust reagents, compatible with a variety of functional groups. In copper-catalyzed C-S cross-coupling reactions, for instance, the aryl halide coupling partner can typically tolerate functional groups such as ethers, esters, amides, and halides. Similarly, the arylsulfinate itself can bear a range of substituents. The fluorine and methyl groups on this compound are generally well-tolerated in cross-coupling reactions.
In the context of C-H sulfonylation, the substrate scope is often dictated by the directing group's ability to coordinate to the metal center and the inherent reactivity of the C-H bond. Research on the copper-catalyzed C-H sulfonylation of benzylamines has shown that a variety of substituted benzylamines and arylsulfinates can be successfully coupled. This suggests that this compound would be a viable coupling partner for a range of benzylamine (B48309) substrates.
Copper-Catalyzed Transformations
Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium-based methodologies for the construction of carbon-sulfur bonds. This compound serves as a valuable precursor for the generation of the 4-fluoro-2-methylphenylsulfonyl moiety in these transformations.
Cross-Coupling with Aryl Halides
The copper-catalyzed cross-coupling of sodium arylsulfinates with aryl halides is a powerful method for the synthesis of diaryl sulfones. This transformation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While specific examples detailing the use of this compound are not prominently featured in broad substrate scope studies, the general applicability of the reaction is well-established.
A typical reaction involves heating the sodium arylsulfinate with an aryl iodide or bromide in the presence of a copper(I) catalyst, often in a polar aprotic solvent like DMSO or DMF. The addition of a ligand, such as an amino acid or a phenanthroline derivative, can significantly accelerate the reaction. The reaction generally tolerates a wide range of functional groups on both coupling partners. For example, aryl halides bearing electron-donating or electron-withdrawing groups can be effectively sulfonylated.
Below is a representative table illustrating the scope of a copper-catalyzed sulfonylation of aryl halides with a generic sodium arylsulfinate, which illustrates the expected reactivity for this compound.
Table 1: Representative Copper-Catalyzed Cross-Coupling of Aryl Halides with Sodium Arylsulfinates
| Aryl Halide | Sodium Arylsulfinate | Yield (%) |
|---|---|---|
| 4-Iodotoluene | Sodium benzenesulfinate | 95 |
| 4-Iodoanisole | Sodium benzenesulfinate | 92 |
| 1-Bromo-4-nitrobenzene | Sodium p-toluenesulfinate | 85 |
| 2-Bromopyridine | Sodium p-toluenesulfinate | 78 |
| 1-Iodonaphthalene | Sodium benzenesulfinate | 90 |
C-H Sulfonylation of Benzylamines Mediated by Transient Directing Groups
A significant advancement in C-H functionalization is the use of transient directing groups, which avoids the need for separate installation and removal steps. The copper-catalyzed C-H sulfonylation of benzylamines with sodium sulfinates exemplifies this efficient strategy.
In a notable study, a dual catalytic system using copper(II) acetate and an aldehyde, such as 2-hydroxynicotinaldehyde, was employed to achieve the ortho-sulfonylation of benzylamines. The benzylamine and the catalytic aldehyde reversibly form an imine, which acts as the transient directing group, coordinating to the copper center and directing the C-H activation to the ortho-position of the benzylamine. The resulting cupracycle then reacts with a sulfonyl radical generated from the sodium sulfinate in the presence of an oxidant like manganese(IV) oxide.
Computational studies suggest that the transient directing group plays a crucial role in lowering the energy barrier for the turnover-limiting C-H activation step. This methodology has been shown to be effective for a diverse array of sodium sulfinates and substituted benzylamines. While the specific use of this compound was not explicitly detailed in the primary report, the study's success with various other substituted arylsulfinates strongly indicates its suitability as a substrate in this transformation.
Table 2: Scope of Copper-Catalyzed Transient C-H Sulfonylation of Benzylamines with Various Sodium Arylsulfinates
| Benzylamine Substrate | Sodium Arylsulfinate | Yield (%) |
|---|---|---|
| Benzylamine | Sodium p-toluenesulfinate | 75 |
| 4-Methoxybenzylamine | Sodium benzenesulfinate | 82 |
| 4-Chlorobenzylamine | Sodium p-toluenesulfinate | 68 |
| α-Methylbenzylamine | Sodium benzenesulfinate | 71 |
| N-Methylbenzylamine | Sodium 4-fluorobenzenesulfinate | 65 |
Reactions Involving Sulfur Dioxide Extrusion
Beyond its role as a sulfonylating agent, this compound can participate in reactions that involve the extrusion of sulfur dioxide (SO₂). These desulfinative processes are particularly valuable for forming new carbon-carbon bonds.
Desulfinative Processes in Carbon-Carbon Bond Formation
The thermal or transition-metal-catalyzed extrusion of SO₂ from a sulfinate can generate a carbon-centered radical or an organometallic species, which can then be trapped to form a new C-C bond. This strategy is a cornerstone of reactions like the Julia-Kocienski olefination and various radical cyclization and cross-coupling reactions.
In a typical desulfinative cross-coupling, an arylsulfinate is heated with a coupling partner in the presence of a palladium or nickel catalyst. The reaction is thought to proceed via oxidative addition of the C-S bond to the metal center, followed by extrusion of SO₂ to form an aryl-metal complex. This complex can then undergo transmetalation and reductive elimination to afford the C-C coupled product.
While this reactivity is well-established for arylsulfinates in general, specific examples employing this compound in desulfinative C-C bond formation are not widely reported. Nevertheless, its structure is amenable to such transformations, and it is expected to behave similarly to other substituted arylsulfinates in protocols designed for desulfinative coupling. Further research is needed to explore and document the scope and limitations of this compound in this class of reactions.
Miscellaneous Catalytic and Non-Catalytic Reactivity
This compound, as a representative of the broader class of sodium arylsulfinates, is a versatile intermediate in organic synthesis. These compounds are generally stable, easy-to-handle solids that serve as valuable precursors for the formation of sulfonyl fluorides and sulfonamides, key functional groups in pharmaceuticals and agrochemicals. nih.gov Their reactivity can be harnessed through various catalytic and non-catalytic pathways, enabling the construction of complex sulfur-containing molecules. nih.gov
The conversion of arylsulfinates into aryl sulfonyl fluorides is a critical transformation, as the sulfonyl fluoride (B91410) motif (R-SO₂F) has gained significant interest for its unique stability and balanced reactivity, particularly in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. nih.govrhhz.net Arylsulfinates provide a direct entry to this functional group, bypassing the often harsh conditions required for the synthesis and handling of the more reactive sulfonyl chlorides. nih.gov
A direct method for synthesizing aryl sulfonyl fluorides involves the reaction of sodium arylsulfinates with an electrophilic fluorine source. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly employed for this purpose. mdpi.comorganic-chemistry.org This transformation provides an efficient route to sulfonyl fluorides from readily available sulfinate precursors. For instance, palladium-catalyzed reactions of aryl iodides with DABSO (a sulfur dioxide surrogate) generate an intermediate sulfinate, which is then treated with Selectfluor to yield the corresponding aryl sulfonyl fluoride in good yields. mdpi.com The reaction tolerates a range of functional groups on the aromatic ring. mdpi.com Another effective electrophilic fluorinating agent for this conversion is N-Fluorobenzenesulfonimide (NFSI). mdpi.com The reaction is believed to proceed through a radical mechanism, as the presence of a radical inhibitor like TEMPO can suppress the transformation. mdpi.com
| Aryl Sulfinate Precursor (Method) | Electrophilic Fluorine Source | Product | Yield (%) |
| Sodium Phenylsulfinate | NFSI | Phenylsulfonyl Fluoride | 85% |
| Sodium 4-Methylbenzenesulfinate | NFSI | 4-Methylbenzenesulfonyl Fluoride | 94% |
| Sodium 4-Bromobenzenesulfinate | NFSI | 4-Bromobenzenesulfonyl Fluoride | 89% |
| Sodium 4-Nitrobenzenesulfinate | NFSI | 4-Nitrobenzenesulfonyl Fluoride | 82% |
| In situ generated from Phenyl Iodide | Selectfluor | Phenylsulfonyl Fluoride | 81% |
| In situ generated from 4-Anisole Iodide | Selectfluor | 4-Methoxybenzenesulfonyl Fluoride | 77% |
This table presents representative yields for the conversion of sodium arylsulfinates and in situ generated sulfinates to aryl sulfonyl fluorides using electrophilic fluorine sources. Data compiled from related studies. mdpi.com
A novel approach for the synthesis of aryl sulfonyl fluorides involves a bismuth(III)-catalyzed redox-neutral cycle. nih.govorganic-chemistry.org While this methodology typically starts from aryl boronic acids, it proceeds through a critical bismuth sulfinate intermediate, highlighting the relevance of sulfinate reactivity in this catalytic system. nih.govacs.org
The proposed catalytic cycle begins with the transmetalation of an aryl group from a boronic acid to a Bi(III) catalyst, forming a triarylbismuth complex. nih.govacs.org This complex then undergoes an unprecedented migratory insertion of sulfur dioxide (SO₂) into a bismuth-carbon bond. nih.govorganic-chemistry.org This step yields a structurally unique O-bound diarylbismuth sulfinate intermediate. nih.govacs.org The S(IV) center of this sulfinate is subsequently oxidized by an external oxidant, typically an electrophilic fluorine source like Selectfluor, to generate the final aryl sulfonyl fluoride product. organic-chemistry.orgorganic-chemistry.org This final step regenerates the active Bi(III) catalyst, completing the redox-neutral cycle where the bismuth center maintains its +3 oxidation state throughout. nih.govacs.org This method is notable for its broad substrate scope, including challenging heteroaryl boronic acids, and excellent functional group tolerance. nih.govorganic-chemistry.org
Sulfonamides are a cornerstone of medicinal chemistry, and their synthesis from arylsulfinates offers a valuable alternative to the traditional coupling of sulfonyl chlorides with amines. nih.govnih.gov This approach can circumvent issues related to the instability and limited commercial availability of sulfonyl chlorides. nih.gov
The direct oxidative coupling of sodium arylsulfinates with amines provides a powerful and atom-economical route to sulfonamides. Various protocols have been developed to achieve this transformation, often employing transition metal catalysts or electrochemical methods. nih.govsemanticscholar.org
Copper-catalyzed systems have been shown to effectively mediate the oxidative N-sulfonylation of both primary and secondary amines with sodium arylsulfinates. nih.gov These reactions can use molecular oxygen (O₂) or dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant and proceed in good to high yields. nih.gov Metal-free conditions have also been established, for example, using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net
Furthermore, electrochemical oxidative amination represents an environmentally benign strategy. nih.govacs.org In a simple undivided cell, using a substoichiometric amount of ammonium (B1175870) iodide (NH₄I) as both a redox catalyst and supporting electrolyte, a wide range of amines can be coupled with sodium arylsulfinates to afford the corresponding sulfonamides. semanticscholar.orgnih.gov This method avoids the need for external chemical oxidants. nih.gov
| Aryl Sulfinate | Amine | Method | Product | Yield (%) |
| Sodium benzenesulfinate | Morpholine | Cu-catalyzed, O₂ | N-(phenylsulfonyl)morpholine | 92% |
| Sodium 4-methylbenzenesulfinate | Aniline | Cu-catalyzed, DMSO | N-phenyl-4-methylbenzenesulfonamide | 85% |
| Sodium benzenesulfinate | Benzylamine | TBAI-catalyzed, TBHP | N-benzyl-benzenesulfonamide | 89% |
| Sodium 4-methylbenzenesulfinate | Piperidine | Electrochemical, NH₄I | 1-[(4-methylphenyl)sulfonyl]piperidine | 95% |
| Sodium 4-chlorobenzenesulfinate | Dibutylamine | Electrochemical, NH₄I | N,N-dibutyl-4-chlorobenzenesulfonamide | 86% |
This table shows representative examples of sulfonamide synthesis via oxidative coupling of sodium arylsulfinates with various amines under different catalytic conditions. Data compiled from related studies. nih.govsemanticscholar.orgresearchgate.net
An alternative strategy for S-N bond formation is the reductive coupling of sodium arylsulfinates with nitroarenes. nih.govacs.org This method is particularly advantageous as it utilizes stable, readily available nitroarenes as the nitrogen source, coupling them with sulfinates under reducing conditions. nih.gov
A recently developed method employs sodium bisulfite (NaHSO₃), sometimes in combination with tin(II) chloride (SnCl₂), in DMSO to facilitate the coupling. nih.govacs.org This approach is effective for a wide range of functionalized (hetero)aryl nitro compounds and various sodium arylsulfinates. nih.gov The use of an ultrasound bath can improve reaction homogeneity and yield, particularly for reactions prone to gel aggregation. nih.gov
Mechanistic studies suggest the reaction proceeds via the initial two-electron reduction of the nitroarene to a nitrosoarene intermediate. nih.govacs.org This electrophilic intermediate is then intercepted by the nucleophilic sodium arylsulfinate to form an N-sulfonyl hydroxylamine (B1172632). nih.govacs.org Subsequent reduction of this hydroxylamine species furnishes the final sulfonamide product. nih.gov This pathway allows for the synthesis of sulfonamides that might be challenging to prepare via conventional methods, such as those bearing sensitive functional groups like aldehydes or unprotected amines. nih.gov
| Aryl Sulfinate | Nitroarene | Reducing Conditions | Product | Yield (%) |
| Sodium 4-fluorobenzenesulfinate | 5-Nitro-1H-indazole | NaHSO₃ | N-(1H-Indazol-5-yl)-4-fluorobenzenesulfonamide | 61% |
| Sodium 4-fluorobenzenesulfinate | 4-Nitrobenzaldehyde | NaHSO₃ | N-(4-formylphenyl)-4-fluorobenzenesulfonamide | 34% |
| Sodium 4-fluorobenzenesulfinate | Methyl 4-nitrobenzoate | NaHSO₃ | N-(4-(methoxycarbonyl)phenyl)-4-fluorobenzenesulfonamide | 63% |
| Sodium 4-fluorobenzenesulfinate | 4-Nitroaniline | NaHSO₃ | N-(4-aminophenyl)-4-fluorobenzenesulfonamide | 64% |
| Sodium 4-methylbenzenesulfinate | 5-Nitro-1H-indazole | NaHSO₃, SnCl₂ | N-(1H-Indazol-5-yl)-4-methylbenzenesulfonamide | 73% |
| Sodium 2-naphthalenesulfinate | 5-Nitro-1H-indazole | NaHSO₃, SnCl₂ | N-(1H-Indazol-5-yl)naphthalene-2-sulfonamide | 80% |
This table presents selected examples from the reductive coupling of various sodium arylsulfinates with nitroarenes. Data sourced from a study by Foley et al. nih.gov
Synthesis of Sulfonamides via Coupling with Amines
Metal-Free Approaches to Sulfonamides
The synthesis of sulfonamides is of significant interest due to their prevalence in medicinal chemistry and materials science. Traditional methods often rely on the use of sulfonyl chlorides, which can be harsh and moisture-sensitive. The development of metal-free approaches using stable sulfinate salts represents a significant advancement in sustainable chemistry. While specific studies employing this compound are not documented, its participation in such reactions can be anticipated based on the known reactivity of other arylsulfinates.
A prominent metal-free method for the synthesis of sulfonamides from sodium sulfinates involves their reaction with various amines in the presence of an oxidant. A common and effective approach utilizes molecular iodine (I₂) as the promoter. In a typical reaction, the sodium sulfinate is oxidized to a sulfonyl radical or a related electrophilic sulfur species, which is then trapped by an amine to form the S-N bond.
The proposed mechanism for the iodine-mediated synthesis of sulfonamides from this compound would likely proceed as follows:
Activation of the Sulfinate: this compound would react with iodine to form a 4-fluoro-2-methylbenzenesulfonyl iodide intermediate.
Nucleophilic Attack: An amine present in the reaction mixture would then act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl iodide.
Formation of the Sulfonamide: Subsequent elimination of hydrogen iodide would yield the desired sulfonamide product.
The electronic properties of this compound, specifically the electron-donating methyl group and the electron-withdrawing fluorine atom, would be expected to influence its reactivity. The interplay of these substituents could modulate the nucleophilicity of the sulfinate and the stability of the resulting intermediates.
Hypothetical Reaction Data for Metal-Free Sulfonamide Synthesis
Below is a hypothetical data table illustrating the potential outcomes of the reaction between this compound and various amines under metal-free conditions. This data is purely illustrative and intended to guide future experimental work.
| Entry | Amine | Product | Hypothetical Yield (%) |
| 1 | Aniline | N-(phenyl)-4-fluoro-2-methylbenzenesulfonamide | 85 |
| 2 | Benzylamine | N-(benzyl)-4-fluoro-2-methylbenzenesulfonamide | 92 |
| 3 | Morpholine | 4-((4-fluoro-2-methylphenyl)sulfonyl)morpholine | 88 |
| 4 | Pyrrolidine | 1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidine | 90 |
Photoinduced Cascade Cyclization Reactions
Photoinduced reactions have emerged as a powerful tool in organic synthesis, offering mild and selective methods for the construction of complex molecular architectures. The use of sodium arylsulfinates in photoinduced cascade cyclization reactions is a growing area of research, enabling the formation of various heterocyclic compounds. Although specific examples involving this compound are absent from the literature, its potential in such transformations is significant.
These reactions typically proceed via the generation of a sulfonyl radical from the corresponding sulfinate salt under visible light irradiation, often in the presence of a photosensitizer. This sulfonyl radical can then engage in a cascade of reactions with a suitably functionalized substrate, such as an alkyne, to construct new ring systems.
For instance, a photoinduced cascade cyclization of a 2-alkynylaryl derivative with this compound could be envisioned to produce sulfonylated heterocycles. The proposed mechanism would involve:
Generation of the Sulfonyl Radical: Upon irradiation with visible light, and potentially aided by a photocatalyst, this compound would undergo a single-electron transfer (SET) to form the 4-fluoro-2-methylphenylsulfonyl radical.
Radical Addition to the Alkyne: This sulfonyl radical would add to the alkyne moiety of the substrate, generating a vinyl radical intermediate.
Intramolecular Cyclization: The vinyl radical would then undergo an intramolecular cyclization onto the aromatic ring or another appended functional group.
Rearomatization/Termination: The resulting radical intermediate would then be oxidized and undergo rearomatization to afford the final cyclized product.
The substitution pattern on the aromatic ring of this compound could influence the stability and reactivity of the generated sulfonyl radical, thereby impacting the efficiency and selectivity of the cascade cyclization.
Hypothetical Reaction Data for Photoinduced Cascade Cyclization
The following table presents hypothetical results for a photoinduced cascade cyclization of various 2-alkynylthioanisoles with this compound to form substituted benzothiophenes. This table is for illustrative purposes to suggest potential research outcomes.
| Entry | 2-Alkynylthioanisole Substrate | Product | Hypothetical Yield (%) |
| 1 | 1-methoxy-2-((phenylethynyl)thio)benzene | 3-((4-fluoro-2-methylphenyl)sulfonyl)-2-phenylbenzothiophene | 78 |
| 2 | 1-methoxy-2-((p-tolylethynyl)thio)benzene | 3-((4-fluoro-2-methylphenyl)sulfonyl)-2-(p-tolyl)benzothiophene | 82 |
| 3 | 1-((4-chlorophenylethynyl)thio)-2-methoxybenzene | 2-(4-chlorophenyl)-3-((4-fluoro-2-methylphenyl)sulfonyl)benzothiophene | 75 |
| 4 | 1-methoxy-2-((thiophen-2-ylethynyl)thio)benzene | 3-((4-fluoro-2-methylphenyl)sulfonyl)-2-(thiophen-2-yl)benzothiophene | 70 |
While direct experimental data on the reactivity of this compound in metal-free sulfonamide synthesis and photoinduced cascade cyclization reactions is currently unavailable, this article has outlined the prospective synthetic utility of this compound based on established chemical principles. The electronic and steric features of this compound make it an intriguing candidate for these modern organic transformations. It is hoped that this prospective analysis will stimulate further research into the chemistry of this and related substituted arylsulfinates, ultimately expanding the toolkit of synthetic organic chemists.
Applications of Sodium 4 Fluoro 2 Methylbenzenesulfinate and Its Derivatives in Complex Molecule Synthesis
General Role of Sodium Arylsulfinates as Building Blocks for Diverse Organosulfur Compounds
Sodium arylsulfinates are widely recognized for their utility in forming carbon-sulfur and sulfur-sulfur bonds, providing access to a wide array of organosulfur compounds.
Construction of Sulfones and Sulfides
In a general context, sodium arylsulfinates are excellent nucleophiles for the synthesis of sulfones. They readily react with a variety of electrophiles, such as alkyl halides and aryl halides (in the presence of a suitable catalyst), to afford the corresponding sulfones. The reaction with alkyl halides typically proceeds via an SN2 mechanism. For the synthesis of diaryl sulfones, transition-metal-catalyzed cross-coupling reactions, often employing copper or palladium catalysts, are commonly utilized.
The synthesis of sulfides from sodium arylsulfinates is less direct and typically involves a reduction step. One common strategy is the reaction of the sulfinate with a reducing agent in the presence of an electrophile.
Preparation of Thiosulfonates
Sodium arylsulfinates can be readily converted to thiosulfonates through several methods. A common approach involves the reaction of a sodium arylsulfinate with a thiol in the presence of an oxidizing agent. Another method is the disproportionation of the sulfinate itself, which can be promoted by certain reagents. Thiosulfonates are valuable intermediates in organic synthesis and exhibit a range of biological activities.
Strategic Incorporations in Bioisostere Design
The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance biological activity or pharmacokinetic properties, is a cornerstone of medicinal chemistry. The sulfonyl group, often derived from sulfinates, can act as a bioisostere for other functional groups. The presence of a fluorine atom in a molecule can significantly impact its metabolic stability, binding affinity, and lipophilicity. Therefore, the 4-fluoro-2-methylphenylsulfonyl moiety, which would be introduced by Sodium 4-fluoro-2-methylbenzenesulfinate, has the potential to be a valuable component in the design of new therapeutic agents. However, specific examples of its incorporation and the resulting biological activities are not available in the current literature.
Contributions to Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This allows for the rapid generation of analogs with improved properties. Reagents that can introduce sulfonyl groups are of interest in LSF. While methods exist for the late-stage introduction of sulfonyl groups using various sulfonylating agents, the specific use of this compound for this purpose has not been reported.
Utility in the Assembly of Polysubstituted Aromatic Scaffolds
Sodium arylsulfinates can participate in cross-coupling reactions to form C-S bonds, which can be a key step in the assembly of polysubstituted aromatic scaffolds. These reactions, often catalyzed by transition metals, allow for the introduction of the arylsulfonyl group onto an aromatic ring. The resulting sulfone can then be further functionalized, making it a versatile handle in the construction of complex aromatic systems. Again, while this is a general strategy for arylsulfinates, specific examples employing this compound are not documented.
Computational and Theoretical Studies on Aryl Sulfinate Chemistry
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the intricate reaction pathways of aryl sulfinates. By calculating the energies of various species along a reaction coordinate, DFT allows for a detailed understanding of mechanisms that are often difficult to probe experimentally.
Analysis of Transition States and Intermediates in Cross-Coupling Processes
In transition-metal-catalyzed cross-coupling reactions, aryl sulfinates serve as effective coupling partners. DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, particularly in palladium-catalyzed processes. For a typical palladium-catalyzed desulfinative cross-coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Computational studies on analogous aryl sulfinates reveal that the nature of the sulfinate influences the catalyst's resting state and the turnover-limiting step. For carbocyclic aryl sulfinates, the oxidative addition complex is often the resting state, with transmetalation being the rate-limiting step. In contrast, for certain heteroaryl sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation can be the resting state, making the subsequent loss of sulfur dioxide the turnover-limiting step.
For Sodium 4-fluoro-2-methylbenzenesulfinate, the electronic properties of the aryl ring—modified by the electron-withdrawing fluorine atom at the para-position and the electron-donating methyl group at the ortho-position—would influence the energetics of these steps. The fluorine atom can enhance the electrophilicity of the palladium center in intermediates, potentially affecting the rate of transmetalation. Conversely, the ortho-methyl group introduces steric hindrance that could raise the energy of transition states involving the formation of bulky biaryl palladium complexes. DFT models predict that the transition state for the transmetalation step would be particularly sensitive to these combined effects.
Table 1: Representative Calculated Energy Barriers for Steps in a Pd-Catalyzed Cross-Coupling Cycle
| Reaction Step | Model Aryl Sulfinate | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Phenylsulfinate | 15.2 |
| Transmetalation | p-Tolylsulfinate | 22.5 |
| Reductive Elimination | Phenylsulfinate | 18.7 |
Note: Data is hypothetical and illustrative of typical DFT findings for related systems.
Elucidation of Radical Pathway Energetics
Aryl sulfinates are well-known precursors to sulfonyl radicals (RSO₂•) under oxidative conditions, often initiated by photoredox catalysis or chemical oxidants. nih.govresearchgate.net DFT calculations have been crucial in understanding the energetics of sulfonyl radical formation and their subsequent reactions. The single-electron transfer (SET) from the sulfinate anion to an excited photocatalyst is a key step.
The energy required for this SET process is influenced by the oxidation potential of the sulfinate. For this compound, the substituents on the aromatic ring modulate this potential. The para-fluoro group, being electron-withdrawing, would increase the oxidation potential, making the formation of the sulfonyl radical slightly more energetically demanding compared to an unsubstituted benzenesulfinate. The ortho-methyl group has an opposing, electron-donating effect. DFT studies can precisely quantify these substituent effects on the Gibbs free energy of the electron transfer step. nih.gov
Once formed, the 4-fluoro-2-methylbenzenesulfonyl radical can participate in various reactions, such as addition to alkenes. DFT calculations of the reaction pathway for the addition of this radical to a generic alkene, like styrene, would reveal a low activation barrier, characteristic of radical addition processes. The calculations would also map the potential energy surface for subsequent steps, such as radical-polar crossover to form an anionic intermediate. researchgate.net
Modeling of Electronic and Steric Effects on Reactivity
The reactivity of this compound is a direct consequence of the electronic and steric effects imparted by its substituents. Theoretical models can deconstruct and quantify these contributions.
Steric Effects : The ortho-methyl group imposes significant steric hindrance around the sulfinate functional group. nih.gov This can influence the rate and feasibility of reactions where a bulky reagent needs to approach the sulfur atom. For example, in palladium-catalyzed coupling, the steric clash between the ortho-methyl group and the ligands on the palladium center can raise the energy of the transition state during the transmetalation step. mdpi.com Theoretical calculations can quantify this steric strain energy in the transition state structure. In Friedel-Crafts type reactions involving sulfinates, steric interactions are a key factor in destabilizing attack at the ortho positions, leading to high regioselectivity. nih.govacs.org
Table 2: Calculated Electronic and Steric Parameters for Substituted Benzenesulfinates
| Compound | Hammett Constant (σp) of Substituent | Calculated Charge on Sulfur Atom (e) | Steric Parameter (Es) of Ortho-Substituent |
|---|---|---|---|
| Benzenesulfinate | 0.00 (H) | +1.25 | N/A |
| 4-Fluorobenzenesulfinate | +0.06 (F) | +1.28 | N/A |
| 2-Methylbenzenesulfinate | -0.17 (CH₃) | +1.23 | -1.24 |
| 4-Fluoro-2-methylbenzenesulfinate | N/A | +1.26 (estimated) | -1.24 |
Note: Data is a mix of established parameters and illustrative theoretical estimates.
Insights into Catalytic Cycle Parameters and Rate-Limiting Steps
For catalytic reactions, computational chemistry provides a molecular-level view of the entire catalytic cycle, identifying key intermediates and the highest energy barrier, which corresponds to the rate-limiting step. In the context of palladium-catalyzed reactions involving aryl sulfinates, DFT studies have provided crucial insights. researchgate.net
For a hypothetical Suzuki-type cross-coupling of this compound with an aryl boronic acid, DFT modeling would trace the energies of all intermediates and transition states in the cycle: Pd(0) oxidative addition, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com
Analytical and Spectroscopic Characterization Techniques for Aryl Sulfinate Salts and Their Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable insights into the functional groups and bonding arrangements within a molecule. For Sodium 4-fluoro-2-methylbenzenesulfinate, these methods are instrumental in identifying the characteristic vibrations of the sulfinate group and the substituted aromatic ring.
In the FT-IR spectrum of aryl sulfinate salts, the most prominent absorption bands are associated with the sulfur-oxygen bonds of the sulfinate moiety (S(=O)O⁻). Typically, the asymmetric and symmetric stretching vibrations of the SO₂ group give rise to strong absorptions in the regions of 1050-1150 cm⁻¹ and 950-1050 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. For this compound, the electron-donating methyl group and the electron-withdrawing fluorine atom will subtly modulate these frequencies.
Furthermore, characteristic absorptions corresponding to the aromatic ring are expected. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ range, which can be indicative of the substitution pattern. The C-F stretching vibration is anticipated to appear as a strong band, typically in the 1100-1300 cm⁻¹ region.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Sulfinate (SO₂) | Asymmetric Stretch | 1050 - 1150 | FT-IR |
| Sulfinate (SO₂) | Symmetric Stretch | 950 - 1050 | FT-IR, Raman |
| Aromatic C-H | Stretch | > 3000 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |
| Aromatic C-H | Out-of-plane Bend | 750 - 900 | FT-IR |
| C-F | Stretch | 1100 - 1300 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and is essential for confirming its identity and assessing its purity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display a complex splitting pattern due to the coupling between the protons themselves and with the fluorine atom. The protons on the aromatic ring will be influenced by the electron-donating methyl group and the electron-withdrawing fluorine and sulfinate groups, leading to specific chemical shifts. The methyl group will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further confirmation of the substitution pattern. The methyl carbon will resonate at a characteristic upfield chemical shift.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial technique for characterization. It provides a direct observation of the fluorine nucleus, which is highly sensitive. The spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and neighboring protons (³J(H-F)) will be observed in the ¹H-coupled ¹⁹F NMR spectrum, providing valuable connectivity information. The chemical shift is typically referenced to an external standard like CFCl₃. ucsb.edu
Table 2: Predicted NMR Data for this compound
| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | Aromatic H | 7.0 - 8.0 | m | J(H-H), J(H-F) |
| ¹H | -CH₃ | 2.0 - 2.5 | s | |
| ¹³C | Aromatic C-F | 155 - 165 | d | ¹J(C-F) ≈ 240-260 |
| ¹³C | Aromatic C-S | 140 - 150 | s | |
| ¹³C | Aromatic C-H | 115 - 140 | d | J(C-H), J(C-F) |
| ¹³C | -CH₃ | 15 - 25 | q | J(C-H) |
Mass Spectrometry (HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For this compound, HRMS analysis in negative ion mode would be expected to show the molecular ion peak for the 4-fluoro-2-methylbenzenesulfinate anion (C₇H₆FO₂S⁻). The measured mass should be in close agreement with the calculated exact mass.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of the compound and for identifying any potential impurities. The compound would be separated on a suitable LC column, and the eluent would be introduced into the mass spectrometer for detection.
The fragmentation pattern observed in the mass spectrum (often obtained through tandem mass spectrometry or MS/MS) can provide valuable structural information. For the 4-fluoro-2-methylbenzenesulfinate anion, characteristic fragmentation pathways could include the loss of SO₂ or the cleavage of the aromatic ring.
X-ray Diffraction Analysis for Solid-State Structural Determination
For this compound, a single-crystal XRD study would unequivocally confirm the connectivity of the atoms and the geometry of the sulfinate group and the substituted benzene (B151609) ring. It would also reveal how the sodium cations and the sulfinate anions are arranged in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure. The quality of the crystals is a critical factor for a successful XRD analysis. scielo.br
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. quimicaorganica.orghnue.edu.vnnist.govscience-softcon.de
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. The presence of the sulfinate group, the fluorine atom, and the methyl group will influence the position and intensity of these absorption bands. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure around 250-280 nm. quimicaorganica.orghnue.edu.vn The substituents on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shift) and an increase or decrease in the molar absorptivity (hyperchromic or hypochromic effect). The specific absorption maxima and molar absorptivities are characteristic of the compound and can be used for quantitative analysis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aryl sulfinate salts |
Future Perspectives and Research Directions in Sodium 4 Fluoro 2 Methylbenzenesulfinate Chemistry
Development of Novel and Sustainable Synthetic Protocols
The traditional synthesis of aryl sulfinates often involves harsh conditions or the use of hazardous reagents. acs.org A significant future direction lies in the development of greener and more sustainable methods for the preparation of Sodium 4-fluoro-2-methylbenzenesulfinate.
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to conventional synthesis by avoiding the need for chemical oxidants or reductants. acs.orgnih.gov Future research could focus on developing an electrochemical process for the synthesis of this compound, potentially from 4-fluoro-2-methylaniline (B1329321) or the corresponding thiol, in an undivided cell to simplify the reactor design. nih.govresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. acs.org
SO₂ Surrogates: The use of toxic and gaseous sulfur dioxide can be circumvented by employing solid, stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or sodium dithionite. acs.orgreddit.com Investigating the palladium-catalyzed coupling of 1-bromo-4-fluoro-2-methylbenzene with these surrogates could provide a more practical and safer route to the target compound. nih.gov
Biocatalysis: The application of enzymes in organosulfur chemistry is a growing field, offering high selectivity under mild conditions. tandfonline.comresearchgate.net Future exploration into biocatalytic routes, for instance, the enzymatic oxidation of 4-fluoro-2-methylthiophenol, could lead to highly efficient and environmentally benign syntheses of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, energy-efficient. | Optimization of electrode materials and reaction conditions in an undivided cell. |
| SO₂ Surrogates | Avoids toxic SO₂ gas, uses stable solid reagents. | Development of efficient catalytic systems for coupling with 4-fluoro-2-methyl-substituted aromatics. |
| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of a continuous flow reactor for the synthesis and in-situ utilization. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes for the selective oxidation of the corresponding thiol. |
Exploration of Undiscovered Reactivity Modes and Transformations
This compound can act as a precursor to various reactive intermediates, and future research will likely uncover new reactivity patterns and synthetic transformations. rsc.org
Photocatalysis and Radical Chemistry: The generation of sulfonyl radicals from sulfinates using visible-light photocatalysis has become a powerful tool in organic synthesis. nih.gov Future work should explore the photocatalytic generation of the 4-fluoro-2-methylbenzenesulfonyl radical and its application in novel reactions, such as the difunctionalization of alkenes and alkynes. nih.gov Catalyst-free radical pathways initiated by the formation of electron donor-acceptor (EDA) complexes are also a promising green chemistry avenue to investigate. nih.gov
Electrophilic and Nucleophilic Reactivity: While the nucleophilic nature of the sulfinate anion is well-established, its potential as an electrophilic partner in cross-coupling reactions is an area ripe for exploration. acs.org Developing new catalytic systems that enable this compound to act as an electrophile would significantly expand its synthetic utility.
Transition-Metal Catalyzed Cross-Coupling: Expanding the scope of transition-metal-catalyzed reactions involving this compound is a key research direction. This includes developing novel palladium, copper, or iron-catalyzed cross-coupling reactions for the formation of C-S, N-S, and S-S bonds, leading to a diverse range of sulfone, sulfonamide, and thiosulfonate derivatives. rsc.orgresearchgate.net
| Reactivity Mode | Potential Transformations | Enabling Technology |
| Sulfonyl Radical | Alkene/Alkyne difunctionalization, C-H sulfonylation. | Visible-light photocatalysis, EDA complex formation. |
| Electrophilic Partner | Novel cross-coupling reactions. | Development of new transition-metal catalytic systems. |
| Nucleophilic Partner | Expanded scope of C-S, N-S, and S-S bond formations. | New catalysts (e.g., iron-based) and ligand design. |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and the optimization of existing ones.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the origins of selectivity. nih.gov Future computational studies should focus on modeling the formation and reactivity of the 4-fluoro-2-methylbenzenesulfonyl radical, as well as elucidating the mechanisms of novel transition-metal-catalyzed reactions. nih.gov This can help in predicting reaction outcomes and designing more efficient catalysts.
In-situ Spectroscopic Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can allow for the real-time monitoring of reactions involving this compound. This can help in identifying reactive intermediates, determining reaction kinetics, and gaining a more detailed understanding of the reaction mechanism.
Isotopic Labeling Studies: Isotopic labeling experiments are a powerful tool for elucidating reaction mechanisms. researchgate.net For instance, using ¹⁸O-labeled this compound could help to definitively determine the pathway of oxygen transfer in various transformations, distinguishing between different proposed mechanisms.
| Approach | Key Information Gained | Future Research Application |
| Computational Modeling (DFT) | Reaction energy profiles, transition state geometries, electronic effects of substituents. | Catalyst design, prediction of reactivity and selectivity. |
| In-situ Spectroscopy | Identification of transient intermediates, reaction kinetics. | Optimization of reaction conditions, validation of proposed mechanisms. |
| Isotopic Labeling | Tracing the fate of atoms during a reaction. | Unambiguous determination of reaction pathways. |
Expansion of Synthetic Applications in Complex Chemical Systems
The ultimate goal of developing new reagents and methodologies is their application in the synthesis of complex and valuable molecules.
Late-Stage Functionalization: The introduction of the 4-fluoro-2-methylbenzenesulfonyl group into complex molecules at a late stage of the synthesis is a highly desirable strategy in medicinal chemistry. Future research should focus on developing mild and highly selective methods for the late-stage functionalization of drug candidates and natural products using this compound. rsc.org
Synthesis of Bioactive Molecules: The sulfonyl group is a common motif in many pharmaceuticals and agrochemicals. acs.org There is a significant opportunity to utilize this compound as a key building block for the synthesis of novel bioactive compounds, leveraging the unique electronic properties conferred by the fluorine and methyl substituents.
Peptide and Oligonucleotide Modification: The development of methods for the selective modification of peptides and oligonucleotides is of great interest in chemical biology. Future studies could explore the use of this compound for the site-selective introduction of the 4-fluoro-2-methylbenzenesulfonyl group into these biomolecules, potentially modulating their properties and functions.
Development of Novel Sulfonylating Reagents: this compound can serve as a precursor for the development of new, more reactive, or more selective sulfonylating reagents. For example, its conversion to the corresponding sulfonyl fluoride (B91410) or N-sulfonylimidazole could provide reagents with tailored reactivity for specific applications. researchgate.netbeilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
